![molecular formula C10H12F6O4 B12845921 2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid](/img/structure/B12845921.png)
2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid is a synthetic organic compound characterized by the presence of two trifluoromethyl groups attached to a pentyl chain, which is further connected to a propanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-bis(trifluoromethyl)pentane and malonic acid.
Alkylation: The first step involves the alkylation of malonic acid with 2,3-bis(trifluoromethyl)pentane under basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Hydrolysis and Decarboxylation: The alkylated product undergoes hydrolysis followed by decarboxylation to yield the desired this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Alkylation: Utilizing continuous flow reactors to ensure efficient mixing and reaction control.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), potentially converting the carboxylic acid groups to alcohols.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated organic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure, which can interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring high thermal and chemical stability.
Mécanisme D'action
The mechanism by which 2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact more readily with hydrophobic regions of proteins and membranes. This interaction can modulate the activity of enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[3-(Trifluoromethyl)phenyl]propanedioic acid
- 2,4-Bis(trifluoromethyl)phenylacetic acid
- 3-[2-(Trifluoromethyl)phenyl]propionic acid
Uniqueness
2-[2,3-Bis(trifluoromethyl)pentyl]propanedioic acid is unique due to the presence of two trifluoromethyl groups on a pentyl chain, which imparts distinct chemical and physical properties compared to its analogs. These properties include increased lipophilicity, chemical stability, and potential for specific interactions with biological targets.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific and industrial fields.
Propriétés
Formule moléculaire |
C10H12F6O4 |
|---|---|
Poids moléculaire |
310.19 g/mol |
Nom IUPAC |
2-[2,3-bis(trifluoromethyl)pentyl]propanedioic acid |
InChI |
InChI=1S/C10H12F6O4/c1-2-5(9(11,12)13)6(10(14,15)16)3-4(7(17)18)8(19)20/h4-6H,2-3H2,1H3,(H,17,18)(H,19,20) |
Clé InChI |
HLXPMCMUBJLFGG-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(CC(C(=O)O)C(=O)O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


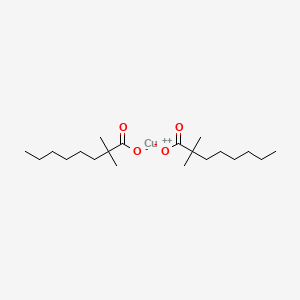

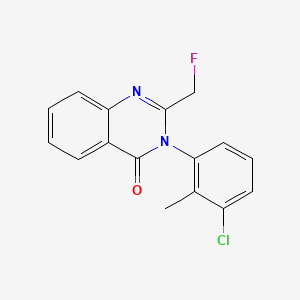
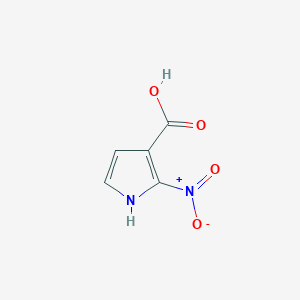
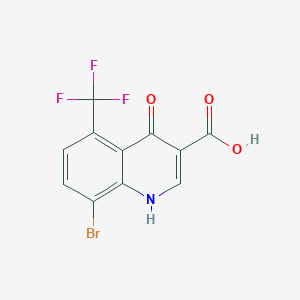
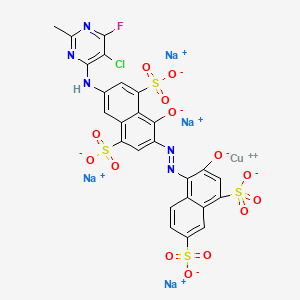
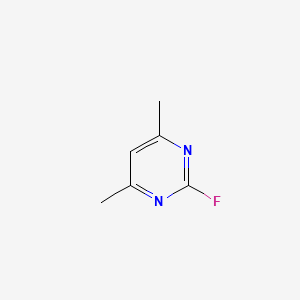
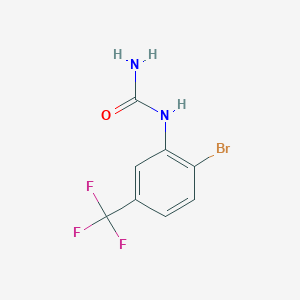

![tert-Butyl 3-[(1R)-1-amino-2-hydroxy-ethyl]azetidine-1-carboxylate](/img/structure/B12845899.png)
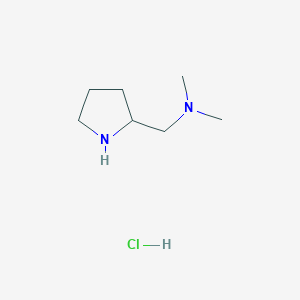
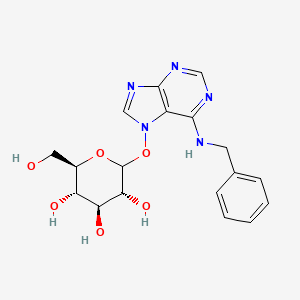
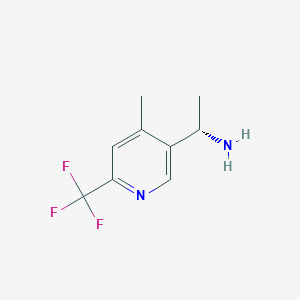
![(4S,5S)-4-hydroxy-5-[(4R,5S)-5-hydroxy-2,2-dimethyl-1,3-dioxan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid](/img/structure/B12845927.png)
